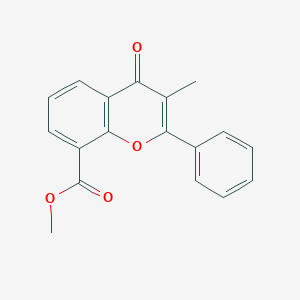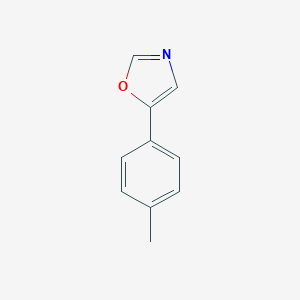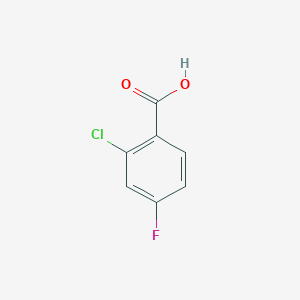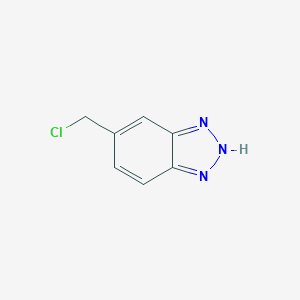
Methyl-3-methyl-4-oxo-2-phenylchromen-8-carboxylat
Übersicht
Beschreibung
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Diese Verbindung ist strukturell mit Flavoxat verwandt , einem Muskelrelaxans, das zur Behandlung von Blasenkrämpfen eingesetzt wird. Aufgrund seines bioaktiven Chromen-Kerns, der in mehreren pharmakologisch aktiven Verbindungen vorkommt, ist es ein potenzieller Kandidat für die Entwicklung neuer Therapeutika.
Organische Synthese
Methyl-3-methyl-4-oxo-2-phenylchromen-8-carboxylat kann als Zwischenprodukt bei der Synthese komplexer organischer Moleküle dienen. Seine reaktiven Stellen ermöglichen verschiedene Transformationen, wodurch es zu einem wertvollen Baustein in der organischen Chemie wird.
Materialwissenschaft
Das Chromen-Derivat könnte aufgrund seines konjugierten Systems bei der Gestaltung organischer Halbleiter verwendet werden. Seine elektronischen Eigenschaften könnten für die Entwicklung von Materialien mit spezifischen optischen Eigenschaften genutzt werden.
Antimikrobielle Forschung
Verbindungen mit dem Chromen-Grundgerüst haben antimikrobielle Eigenschaften gezeigt. Diese Verbindung könnte auf ihre Wirksamkeit gegen verschiedene Bakterien- und Pilzstämme untersucht werden, was zur Suche nach neuen antimikrobiellen Wirkstoffen beiträgt .
Antitumor-Aktivität
Ähnliche Strukturen haben Antitumor-Aktivitäten gezeigt. This compound könnte auf sein Potenzial untersucht werden, das Wachstum von Tumorzellen zu hemmen, und bietet einen neuen Weg für die Krebsforschungstherapie .
Enzyminhibitionstudien
Aufgrund seiner strukturellen Merkmale kann diese Verbindung als Inhibitor für bestimmte Enzyme wirken. Die Untersuchung seiner Wechselwirkung mit Enzymen könnte zur Entdeckung neuer Inhibitoren für therapeutische Zwecke führen.
Analytische Chemie
Als Referenzstandard kann es in analytischen Verfahren verwendet werden, um die Genauigkeit und Kalibrierung chromatographischer oder spektroskopischer Methoden zu gewährleisten, was für die pharmazeutische Qualitätskontrolle entscheidend ist .
Chemieunterricht
Eigenschaften
IUPAC Name |
methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-15(19)13-9-6-10-14(18(20)21-2)17(13)22-16(11)12-7-4-3-5-8-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHFQLSUZICPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90101-87-4 | |
| Record name | Methyl 3-methylflavone-8-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090101874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 3-METHYLFLAVONE-8-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4BD438QB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)



